molecular formula C11H13N3O3 B13541464 3-(1-Methyl-1h-imidazol-5-yl)-5-propylisoxazole-4-carboxylic acid

3-(1-Methyl-1h-imidazol-5-yl)-5-propylisoxazole-4-carboxylic acid

Cat. No.: B13541464
M. Wt: 235.24 g/mol
InChI Key: CBICRFZHVAUFCZ-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-imidazol-5-yl)-5-propylisoxazole-4-carboxylic acid: is a chemical compound with the following structure:

Structure:C7H10N2O2\text{Structure:} \quad \text{C}_7\text{H}_{10}\text{N}_2\text{O}_2 Structure:C7​H10​N2​O2​

It belongs to the class of imidazole derivatives and contains both an imidazole ring and an isoxazole ring. The compound’s systematic name is 3-(1-methyl-1H-imidazol-5-yl)propanoic acid .

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the condensation of appropriate starting materials. One common method is the reaction between 1-methylimidazole and 5-bromopentanoic acid , followed by cyclization to form the isoxazole ring. The reaction proceeds as follows:

    Alkylation: 1-methylimidazole reacts with 5-bromopentanoic acid to form the desired intermediate.

    Cyclization: The intermediate undergoes cyclization to yield 3-(1-methyl-1H-imidazol-5-yl)-5-propylisoxazole-4-carboxylic acid.

Industrial Production:: Industrial production methods may involve modifications of the synthetic routes, optimization for yield, and scalability. specific details on large-scale production are proprietary and not widely available.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acid derivatives.

    Substitution: Substitution reactions at the imidazole or isoxazole ring positions are possible.

    Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions.

Common Reagents and Conditions::

    Alkylating Agents: Used for alkylation reactions.

    Oxidizing Agents: Employed for oxidation reactions.

    Strong Acids/Bases: Required for acid-base reactions.

Major Products:: The major products depend on the specific reaction conditions and the substituents involved. Further research is needed to identify specific products.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential therapeutic properties due to its structural features.

    Chemistry: Used as a building block in organic synthesis.

    Biology: May serve as a probe or ligand in biological studies.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. its effects likely involve interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

While I don’t have information on directly similar compounds, the unique combination of imidazole and isoxazole rings in this compound sets it apart from other derivatives.

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

3-(3-methylimidazol-4-yl)-5-propyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H13N3O3/c1-3-4-8-9(11(15)16)10(13-17-8)7-5-12-6-14(7)2/h5-6H,3-4H2,1-2H3,(H,15,16)

InChI Key

CBICRFZHVAUFCZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=NO1)C2=CN=CN2C)C(=O)O

Origin of Product

United States

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